REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].CCCCCC.[C:19]([O:22][CH2:23][CH3:24])(=[O:21])[CH3:20]>>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:20][C:19]([O:22][CH2:23][CH3:24])=[O:21])=[CH:6][CH:5]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
164 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)B(O)O
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |